1-Methyl-4-phenyl-3-piperidinemethanol
Description
Significance of Piperidine-Based Chemical Scaffolds in Medicinal Chemistry
Piperidine-containing compounds are integral to the pharmaceutical industry, with their structures embedded in a wide range of drugs. nih.govmdpi.com The significance of this scaffold lies in its ability to:
Introduce Basic Centers: The nitrogen atom in the piperidine (B6355638) ring is typically basic, allowing for the formation of salts which can improve solubility and bioavailability.
Provide a 3D Framework: The non-planar, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets. mdpi.com
Serve as a Versatile Synthetic Handle: The piperidine ring can be synthesized and modified through a variety of well-established chemical reactions, making it an attractive building block for medicinal chemists. mdpi.com
The incorporation of piperidine scaffolds has led to the development of drugs across numerous therapeutic areas, including antihistamines, antipsychotics, and analgesics.
Historical Perspectives on the Research of Phenylpiperidine Derivatives
The history of phenylpiperidine derivatives is deeply intertwined with the quest for potent analgesics. A pivotal moment in this history was the synthesis of meperidine (pethidine) in the late 1930s. nih.govpainphysicianjournal.com This was the first synthetic opioid and demonstrated that a relatively simple 4-phenylpiperidine (B165713) structure could elicit morphine-like activity. painphysicianjournal.comwikipedia.org
This discovery spurred extensive research into the structure-activity relationships of phenylpiperidine derivatives. A significant advancement came with the work of Dr. Paul Janssen and his team, who synthesized fentanyl in the 1960s. painphysicianjournal.com Fentanyl, a 4-anilidopiperidine derivative, is approximately 100 times more potent than morphine and has become a cornerstone of anesthesia and pain management. painphysicianjournal.comnih.gov The development of fentanyl and its analogues, such as sufentanil and remifentanil, highlighted the profound impact that modifications to the phenylpiperidine core could have on pharmacological activity. painphysicianjournal.com
The research into phenylpiperidines has not been limited to opioids. Derivatives of this scaffold have been investigated for a wide range of central nervous system effects, leading to the development of drugs for conditions such as Parkinson's disease and depression. wikipedia.org The historical trajectory of phenylpiperidine research underscores the enduring importance of this chemical class in medicinal chemistry.
Positioning of 1-Methyl-4-phenyl-3-piperidinemethanol as a Subject of Academic Inquiry
The molecule combines the core 4-phenylpiperidine scaffold, known for its role in CNS-active compounds, with a hydroxymethyl group at the 3-position. This introduces a chiral center and a functional group capable of hydrogen bonding, which could lead to novel interactions with biological targets. The N-methyl group is a common feature in many bioactive piperidine derivatives.
Given the historical success of structurally related phenylpiperidines in drug discovery, this compound represents a logical, yet under-explored, area for academic investigation. Its synthesis and pharmacological evaluation could provide valuable insights into the structure-activity relationships of this class of compounds. The lack of extensive published research may also suggest its potential as a novel scaffold for future drug development programs.
Chemical and Physical Properties of this compound
Below is a table summarizing the known chemical and physical properties of this compound. It is important to note that detailed experimental data for this specific compound is limited in publicly accessible scientific literature.
| Property | Value |
| Molecular Formula | C₁₃H₁₉NO |
| IUPAC Name | (1-Methyl-4-phenylpiperidin-3-yl)methanol |
| Molar Mass | 205.30 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
| CAS Number | Data not available |
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
(1-methyl-4-phenylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C13H19NO/c1-14-8-7-13(12(9-14)10-15)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3 |
InChI Key |
PTRITADCAOWGKC-UHFFFAOYSA-N |
SMILES |
CN1CCC(C(C1)CO)C2=CC=CC=C2 |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 4 Phenyl 3 Piperidinemethanol and Its Analogues
Diastereoselective Synthesis Approaches to Piperidinemethanols
Achieving control over the stereochemistry of substituents on the piperidine (B6355638) ring is a critical challenge for synthetic chemists. Diastereoselective approaches are paramount in producing specific isomers, which is often a requirement for biological activity.
Substituted piperidinones are versatile and widely used precursors for the synthesis of complex piperidine derivatives. The carbonyl group at either the 3- or 4-position serves as a reactive handle for introducing substituents via nucleophilic addition or by forming enolates for alkylation. youtube.com
A common strategy for synthesizing 3-substituted piperidines involves the use of N-protected 3-piperidones. For instance, an N-protected 3-piperidone can undergo a Grignard reaction with a phenyl magnesium halide. google.com This reaction introduces the phenyl group at the C3 position and simultaneously creates a tertiary alcohol, forming a 3-hydroxy-3-phenylpiperidine intermediate. google.com Subsequent chemical modifications can then yield the desired final product.
Similarly, 4-piperidones are valuable starting materials. youtube.com A multi-step synthesis to produce α,α-diphenyl-4-piperidinemethanol, an analogue, starts with 4-piperidinecarboxylic acid. The process involves N-acetylation, conversion to the acid chloride, and a Friedel-Crafts acylation with benzene (B151609) to yield N-acetyl-4-benzoylpiperidine. google.com This piperidinone derivative is then treated with a phenylmagnesium halide Grignard reagent to form the tertiary alcohol. google.com A final deprotection step removes the acetyl group to yield the product. google.com
| Starting Material | Key Intermediate | Key Reactions | Product Type | Ref |
| N-Protected 3-Piperidone | 3-Hydroxy-3-phenyl piperidine | Grignard Reaction, Hydrogenation, Deprotection | (R/S)-3-Phenylpiperidine | google.com |
| 4-Piperidinecarboxylic Acid | N-Acetyl-4-benzoylpiperidine | N-Acetylation, Friedel-Crafts Acylation, Grignard Reaction, Hydrolysis | α,α-Diphenyl-4-piperidinemethanol | google.com |
| Primary Amines + Acrylates | 4-Piperidone | Intramolecular Claisen Condensation, Decarboxylation | 4-Substituted Piperidines | youtube.com |
This table summarizes synthetic routes starting from piperidinone precursors or their synthetic equivalents.
Controlling the relative stereochemistry of substituents at the C3 and C4 positions is a central theme in the synthesis of these molecules. The stereochemical outcome of reactions can often be directed by the choice of reagents, catalysts, and protecting groups.
In the synthesis of piperidine amino alcohols, amine-directed intramolecular hydroboration has been shown to provide opportunities for stereocontrol. nih.gov The stereochemistry of the product can be influenced by the conformation of the piperidine ring during the reaction, with N-benzyl substrates showing good potential for stereocontrol. nih.gov Furthermore, the diastereoselectivity of nucleophilic substitution reactions on piperidine rings can be highly dependent on the nature of the protecting and leaving groups. For example, in reactions of 2-acyloxypiperidines with silyl (B83357) enolates, a 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine intermediate afforded high cis-selectivity, whereas 2,3-diacyloxy-N-benzyloxycarbonylpiperidines showed trans-selectivity. researchgate.net This highlights the profound impact of neighboring group participation and steric hindrance on the stereochemical course of the reaction.
Recent advances have also demonstrated boronyl radical-catalyzed (4+2) cycloaddition reactions for creating polysubstituted piperidines with high diastereoselectivity, offering access to substitution patterns that are otherwise difficult to obtain. nih.gov
Key Chemical Transformations and Functional Group Interconversions
The construction of 1-Methyl-4-phenyl-3-piperidinemethanol requires the precise installation of its defining functional groups.
A primary method for introducing both a phenyl and a hydroxyl group in a single synthetic operation is the Grignard reaction. The addition of a phenylmagnesium halide to a piperidinone is a convergent approach to creating a tertiary alcohol. youtube.comgoogle.com
For example, the synthesis of α,α-diphenyl-4-piperidinemethanol from N-acetyl-4-benzoylpiperidine utilizes a Grignard reaction with phenylmagnesium halide. google.com This transformation converts the ketone into a tertiary alcohol containing two phenyl groups. google.com A similar reaction of a 3-piperidone with phenylmagnesium bromide would install the phenyl and hydroxyl groups at the C3 position, directly forming the core of analogues like 3-phenyl-3-piperidinol. google.com
Nucleophilic substitution reactions are fundamental to functionalizing the piperidine skeleton. nih.gov The substitution of leaving groups on the piperidine ring allows for the introduction of various functionalities. For instance, studies on 2-methoxy- and 2-acyloxypiperidines have shown that these positions can be alkylated via nucleophilic substitution using silyl enolates catalyzed by metal triflates, with Scandium(III) triflate often providing the best results. researchgate.net
While direct alkoxymethylation (introduction of a -CH₂OR group) is a specific transformation, related strategies involving nucleophilic substitution are common. The synthesis of 3-substituted piperidines can be complicated by ring-contraction reactions, but nucleophilic substitution on activated hydroxyethyl (B10761427) pyrrolidines can conversely yield 3-substituted piperidines via ring expansion. youtube.com Furthermore, stable piperidine-based allyl chlorides have been shown to undergo highly enantiospecific, catalyst-free substitution reactions with a range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. researchgate.net
Synthetic Pathways from Precursor Molecules
Beyond piperidinones, other classes of molecules serve as effective starting points for the synthesis of this compound and its analogues. Pyridine (B92270) derivatives are one of the most common precursors for obtaining piperidines, typically through hydrogenation or reduction reactions. nih.gov The synthesis of 3-hydroxypyridines, for example, can be achieved from fufural derivatives, which can then be reduced to the corresponding piperidines. youtube.com
More complex syntheses may start from acyclic or different heterocyclic precursors. Aza-Ferrier reactions have been used to install allylic groups on pyridine-derived rings, which can then be elaborated into more complex piperidine alkaloids. thieme-connect.de Another approach involves a multi-step process starting from 4-piperidinecarboxylic acid, which is not a piperidinone itself but is converted into one during the synthetic sequence. google.com
| Precursor Molecule | General Strategy | Product Class | Ref |
| Pyridine | Hydrogenation/Reduction | Substituted Piperidines | nih.gov |
| Fufural Derivative | Conversion to Hydroxypyridine, Reduction | 3-Hydroxypiperidines | youtube.com |
| 4-Piperidinecarboxylic Acid | Conversion to Piperidinone, Grignard Reaction | 4-Substituted Piperidinemethanols | google.com |
| 2-(2′-alkenyl)-piperidine | Internal Hydroboration | Piperidine Amino Alcohols | nih.gov |
This table outlines various precursor molecules and the general strategies used to convert them into piperidine derivatives.
Derivatization from Phenylpiperidine Carboxylic Acid Analogues
A primary route to obtaining piperidinemethanol compounds involves the reduction of a corresponding carboxylic acid or its derivative (e.g., an ester). This transformation is a fundamental process in organic synthesis, converting the carboxy group at a higher oxidation state to a primary alcohol. idc-online.com
The synthesis of the target hydroxymethyl functionality from a phenylpiperidine carboxylic acid precursor typically employs powerful reducing agents. Lithium aluminium hydride (LiAlH4) is highly effective for the reduction of carboxylic acids to primary alcohols. chemguide.co.ukyoutube.com The reaction is generally conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the final alcohol product. chemguide.co.uk
Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethylsulfide (BH3-SMe2), are also excellent reagents for this conversion and can offer greater selectivity in the presence of other reducible functional groups, like esters. commonorganicchemistry.comorganic-chemistry.org An alternative, milder approach involves a two-step process where the carboxylic acid is first converted to an ester, which is then reduced. A variety of catalytic systems, including those based on cobalt(II) chloride with sodium borohydride (B1222165), can efficiently reduce esters to alcohols. organic-chemistry.org
A specific example relevant to the synthesis of an analogue is the preparation of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. google.com This synthesis proceeds through a cyclized piperidinedione intermediate, which is then subjected to reduction with potassium borohydride and boron trifluoride diethyl etherate in THF to generate the desired hydroxymethylpiperidine product. google.com
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Lithium Aluminium Hydride (LiAlH4) | Anhydrous diethyl ether or THF, followed by acidic workup. chemguide.co.uk | Highly reactive, reduces a wide range of functional groups. commonorganicchemistry.com |
| Borane-Tetrahydrofuran (BH3-THF) | THF, typically below 35°C. commonorganicchemistry.com | Often shows good selectivity for carboxylic acids over esters. commonorganicchemistry.com |
| Sodium Borohydride (NaBH4) | Requires prior activation of the carboxylic acid (e.g., as an ester). commonorganicchemistry.comorganic-chemistry.org | Milder and safer than LiAlH4 but not reactive enough for direct reduction of carboxylic acids. chemguide.co.uk |
Reduction Strategies for Piperidine Carbonitrile Intermediates
Piperidine carbonitriles are versatile intermediates in the synthesis of substituted piperidines. The carbonitrile group can be transformed into various functionalities, providing a branch point for creating diverse analogues. For instance, novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles have been synthesized and subsequently used as substrates to create corresponding 2-hydroxymethyl and 2-carboxymethyl derivatives. nih.gov
The reduction of the nitrile group is a key strategy. Complete reduction typically yields a primary amine. This can be achieved through catalytic hydrogenation using catalysts like Raney Nickel or via chemical reduction with potent hydrides like LiAlH4. idc-online.com
A milder, catalytic process for the reduction of nitriles to Boc-protected amines utilizes nickel boride, formed in situ from nickel(II) chloride and sodium borohydride. researchgate.net This method is notable for its resilience to air and moisture. researchgate.net The resulting aminomethylpiperidine (B13870535) can be a target compound itself or serve as a precursor for further derivatization.
Alternatively, partial reduction of the nitrile to an aldehyde can be accomplished using specific reducing agents like Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures. The resulting aldehyde can then be readily reduced to the desired hydroxymethyl group using milder reducing agents such as sodium borohydride. This two-step sequence provides a controlled route from the carbonitrile to the primary alcohol.
The introduction of the carbonitrile functionality onto the piperidine ring can be achieved through methods like the Strecker-type condensation of a piperidone with an amine (e.g., aniline) and a cyanide source, which yields an α-amino nitrile. researchgate.net
| Reagent(s) | Product Functional Group | Reference |
|---|---|---|
| H2, Raney Ni | Primary Amine (-CH2NH2) | google.com |
| Lithium Aluminium Hydride (LiAlH4) | Primary Amine (-CH2NH2) | idc-online.com |
| NiCl2, NaBH4, (Boc)2O | Boc-Protected Primary Amine (-CH2NHBoc) | researchgate.net |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (-CHO) | idc-online.com |
Advanced Methodologies in Piperidine Ring Construction
Beyond the functionalization of a pre-existing ring, the construction of the piperidine core itself is a central challenge addressed by numerous advanced synthetic methodologies. These methods aim to provide efficient and often stereocontrolled access to complex piperidine structures.
Hydrogenation of Pyridine Derivatives: A fundamental and widely used approach for obtaining the piperidine core is the hydrogenation of corresponding pyridine precursors. nih.gov This dearomatization can be achieved using various transition metal catalysts under hydrogen pressure. nih.gov While this method can require harsh conditions, recent developments have focused on more mild and stereoselective approaches. nih.gov For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to convert pyridine into 3-substituted tetrahydropyridines with high enantioselectivity, which can then be fully reduced to the corresponding piperidines. nih.govsnnu.edu.cn
Intramolecular Cyclization: The formation of the piperidine ring through intramolecular cyclization is a powerful strategy that involves forming a C-N or C-C bond from a linear precursor. nih.gov
Radical-Mediated Cyclization: Various methods utilize radical intermediates to forge the ring. For example, the tin hydride-mediated cyclization of β-amino aldehydes can generate hydroxypiperidines under mild, neutral conditions. rsc.org Cobalt-catalyzed cyclization of linear amino-aldehydes is another effective method for producing piperidines. nih.gov
Aminocyclization: A direct approach involves the intramolecular reaction of an amine onto an electrophilic center. A facile method involves the bromination of a double bond in an appropriate amino-alkene, followed by spontaneous aminocyclization to furnish the piperidine ring with high stereoselectivity. rsc.org
Cycloaddition Reactions: Cycloaddition reactions, particularly the aza-Diels-Alder reaction, represent a highly convergent and efficient route to piperidine precursors. thieme-connect.com This reaction involves the [4+2] cycloaddition of an azadiene with a dienophile (an alkene) to form a tetrahydropyridine (B1245486) ring, which can be subsequently reduced to a piperidine. thieme-connect.comthieme-connect.com Inverse-electron-demand aza-Diels-Alder reactions, where an electron-deficient azadiene reacts with an electron-rich alkene, have been developed to construct highly functionalized tetrahydropyridines under catalyst-free conditions. rsc.orgchemrxiv.org
| Methodology | Description | Key Features |
|---|---|---|
| Asymmetric Hydrogenation of Pyridines | Catalytic reduction of a pyridine or dihydropyridine (B1217469) precursor to an enantioenriched piperidine. nih.govsnnu.edu.cn | Provides stereocontrol; modern methods use catalysts like Rhodium. snnu.edu.cn |
| Radical-Mediated Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor via a radical intermediate. nih.govrsc.org | Often proceeds under mild conditions; can be initiated by various reagents (e.g., tin hydrides, cobalt catalysts). nih.govrsc.org |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition between an azadiene and an alkene to form a tetrahydropyridine intermediate. thieme-connect.comthieme-connect.com | Highly convergent; provides rapid access to the core heterocyclic structure. thieme-connect.com |
Pharmacological Characterization and Mechanistic Investigations of 1 Methyl 4 Phenyl 3 Piperidinemethanol
Interactions with Neurotransmitter Transporters
The ability of a compound to modulate the activity of monoamine transporters—SERT (serotonin transporter), DAT (dopamine transporter), and NET (norepinephrine transporter)—is a critical determinant of its potential psychoactive and therapeutic effects. Research into 1-Methyl-4-phenyl-3-piperidinemethanol and its analogs has provided insights into their selective affinities for these transporters.
While direct binding data for this compound is not extensively available in the public domain, significant insights can be drawn from its close structural analog, (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol . This fluorinated derivative is a known intermediate in the synthesis of paroxetine (B1678475), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI). derpharmachemica.comwikipedia.org The chemical architecture, specifically the piperidine (B6355638) core and the fluorophenyl group, is recognized as crucial for high-affinity binding to the serotonin transporter. The structural relationship to paroxetine strongly implies that (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol possesses significant affinity for and is an inhibitor of SERT. derpharmachemica.com This is further supported by its identification as a paroxetine impurity, suggesting a shared mechanism of action related to serotonin reuptake inhibition.
Interactive Data Table: Affinity (Kᵢ) and Reuptake Inhibition (IC₅₀) for Monoamine Transporters
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | SERT | Data Not Available | Data Not Available |
| DAT | Data Not Available | Data Not Available | |
| NET | Data Not Available | Data Not Available | |
| (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol | SERT | Inferred High Affinity | Data Not Available |
| DAT | Data Not Available | Data Not Available | |
| NET | Data Not Available | Data Not Available |
Currently, there is a lack of specific published data detailing the binding affinity (Kᵢ values) or the functional inhibition (IC₅₀ values) of this compound at the dopamine (B1211576) transporter.
Receptor Binding and Signaling Pathways
Beyond transporters, the interaction of this compound with various neurotransmitter receptors is essential for a comprehensive pharmacological characterization.
There is currently no specific data available from published studies on the binding profile or functional activity of this compound at the 5-HT₂A and 5-HT₂C serotonin receptor subtypes. Structure-activity relationship studies of broader classes of phenylpiperidine derivatives indicate that modifications to this scaffold can influence affinity for these receptors. nih.govacs.org However, without direct experimental data for the compound , its selectivity profile remains uncharacterized.
The scientific literature does not currently contain specific data on the interaction of this compound with opioid receptor subtypes, including the kappa opioid receptor. While research on other N-substituted 4-phenylpiperidine (B165713) analogs has shown varying degrees of affinity and functional activity at opioid receptors, these findings cannot be directly extrapolated to this compound without specific investigation. acs.orgnih.gov
Muscarinic Acetylcholine (B1216132) Receptor Binding Characteristics
The interaction of this compound and its analogs with muscarinic acetylcholine receptors (mAChRs) has been a subject of investigation to elucidate their potential as selective antagonists. Muscarinic receptors, a family of G protein-coupled receptors, are integral to numerous physiological functions in the central and peripheral nervous systems. ed.ac.uk The development of subtype-selective antagonists is a key objective in pharmacology to achieve targeted therapeutic effects with minimal side effects. guidetopharmacology.org
Research into a series of 1-methyl-4-phenylpiperidine (B1593372) analogs has been conducted to evaluate their antagonist affinity at M5 muscarinic acetylcholine receptors. researchgate.net The binding affinity of these compounds was determined using [3H]N-methylscopolamine in competitive binding assays. researchgate.net The orthosteric binding pocket of the muscarinic receptor family is highly conserved, which presents a significant challenge in developing subtype-specific ligands. guidetopharmacology.org
Studies on piperidinyl piperidine analogues have led to the identification of potent M2 receptor antagonists with over 100-fold selectivity against the M1 and M3 receptor subtypes. nih.gov While specific binding data for this compound across all muscarinic receptor subtypes is not extensively detailed in the available literature, the exploration of structurally similar compounds provides a framework for its potential binding characteristics. For instance, replacing certain chemical moieties in related structures has been shown to significantly alter binding affinity at different mAChR subtypes. researchgate.net The development of allosteric modulators, which bind to sites distinct from the acetylcholine binding site, represents another avenue for achieving receptor subtype selectivity. nih.gov
| Compound Series | Receptor Subtype Focus | Key Findings |
| 1-Methyl-4-phenylpiperidine Analogs | M5 | Evaluated as antagonists. researchgate.net |
| Piperidinyl Piperidine Analogues | M2 | Identified potent and selective antagonists. nih.gov |
In Vitro Cellular and Biochemical Studies
The effects of this compound and related compounds on neurotransmitter systems are critical to understanding their pharmacological profile. The structurally related neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its active metabolite 1-methyl-4-phenylpyridinium (MPP+) have been extensively studied for their profound impact on dopaminergic neurons. nih.govwikipedia.org
MPP+ has been shown to disrupt dopamine (DA) homeostasis by affecting vesicular storage, plasma membrane transport, and catabolic breakdown, leading to an accumulation of cytosolic DA and subsequent neurotoxicity. nih.gov Specifically, MPP+ exposure leads to a gradual decrease in stimulation-dependent DA release, followed by a significant efflux of DA that is dependent on the dopamine transporter (DAT). nih.gov In cultured midbrain neurons, MPP+ depletes vesicular DA stores, resulting in elevated cytosolic and extracellular DA levels. nih.gov This disruption of DA homeostasis is a key factor in the neurotoxic effects observed. nih.gov
Furthermore, MPP+ has been found to modulate hippocampal excitatory synaptic transmission by enhancing the GABAergic system. nih.gov It elicits a dose-dependent facilitation followed by a depression of synaptic transmission. nih.gov This effect is not mediated by dopamine receptors but is attenuated by a GABAA receptor antagonist, suggesting an indirect mechanism of action involving GABAergic inhibition. nih.gov
While these findings relate to the neurotoxin MPP+, they provide a basis for investigating whether this compound exhibits similar or contrasting effects on neurotransmitter release and uptake. The structural similarities necessitate a thorough evaluation of its potential to interact with monoamine transporters and influence neurotransmitter dynamics.
| Compound | Effect on Dopamine System | Effect on GABAergic System |
| MPP+ | Decreases stimulated release, increases efflux, depletes vesicular stores. nih.gov | Enhances GABAergic inhibition. nih.gov |
The influence of compounds on neuronal electrophysiology, particularly ion channel function, is a crucial aspect of their mechanism of action. While direct studies on this compound are limited, research on other compounds provides insights into potential areas of investigation.
For example, the neuroprotective drug MS-153 has been shown to inhibit high voltage-gated calcium channels through interactions with protein kinase C (PKC). nih.gov This inhibition is thought to prevent the massive release of glutamate (B1630785) from nerve terminals under ischemic conditions. nih.gov MS-153 did not affect sodium channels or currents induced by various neurotransmitters, including acetylcholine. nih.gov
The neurotoxin MPP+ has been demonstrated to alter hippocampal excitatory synaptic transmission. nih.gov Its application leads to a facilitation and subsequent depression of synaptic activity. nih.gov This modulation is linked to an enhancement of the GABAergic system, as the effects are reduced by a GABAA receptor antagonist. nih.gov These findings highlight the potential for piperidine-containing compounds to exert complex effects on neuronal excitability and synaptic plasticity through various mechanisms, including ion channel modulation and interactions with inhibitory neurotransmitter systems.
Preclinical Behavioral Pharmacology in Animal Models
The preclinical evaluation of compounds for their effects on motor activity and coordination is often conducted using rodent models. The neurotoxin MPTP is widely used to create animal models of Parkinson's disease, which is characterized by motor impairments. nih.govplos.orgnih.govnih.gov These models are crucial for understanding the pathophysiology of motor deficits and for testing potential therapeutic agents. nih.gov
In mice, acute intoxication with MPTP induces nigrostriatal neurodegeneration and results in measurable motor deficits. nih.gov Standardized tests such as the rotarod and open-field tests are reliable for assessing motor function in MPTP-treated mice. nih.gov The rotarod test measures motor coordination and balance, while the open-field test assesses locomotor activity. nih.gov Following MPTP administration, significant differences in performance on these tests are observed between treated and control animals. nih.gov
Similarly, in zebrafish, MPTP administration induces hypolocomotion and motor incoordination. plos.org Behavioral analysis reveals significant reductions in swimming velocity and distance traveled, along with an increase in freezing behavior. plos.org MPTP-injected zebrafish also exhibit abnormal swimming patterns, including erratic movements and looping. plos.org These behavioral changes are indicative of a disruption in motor control.
These MPTP-induced models provide a valuable platform for investigating the potential effects of this compound on motor function. By assessing its ability to either induce motor deficits or ameliorate them in a disease model, researchers can gain insights into its pharmacological properties.
| Animal Model | Test | Behavioral Outcome of MPTP |
| Mouse | Rotarod, Open-field | Significant motor deficits. nih.gov |
| Zebrafish | Open-field | Reduced swimming velocity and distance, increased freezing. plos.org |
The investigation of a compound's psychomotor stimulant or antagonist properties is essential for characterizing its central nervous system effects. While direct studies on this compound are not available, the behavioral pharmacology of other piperidine derivatives offers a comparative framework.
For instance, the 5-HT2A receptor inverse agonist ACP-103, a piperidine-containing compound, has been evaluated for its effects on spontaneous locomotion and hyperactivity induced by MK-801. researchgate.net Such studies help to determine if a compound has sedative or stimulant properties on its own, and whether it can counteract the stimulant effects of other drugs.
The rewarding and reinforcing effects of drugs are often assessed using models of self-administration and conditioned place preference. M5 muscarinic receptor knockout mice have shown reduced self-administration of cocaine and morphine, suggesting a role for this receptor in the rewarding effects of abused drugs. researchgate.net This indicates that M5 receptor antagonists, which could include 1-methyl-4-phenylpiperidine analogs, may have therapeutic potential in treating drug abuse. researchgate.net
Given the structural relationship of this compound to compounds that interact with central neurotransmitter systems, it is plausible that it could possess psychomotor stimulant or antagonist properties. Future preclinical studies would be necessary to systematically evaluate these potential effects.
Drug Discrimination and Reinforcement Paradigms
Comprehensive searches of scientific literature and databases have revealed no specific studies investigating the drug discrimination or reinforcement properties of this compound. Drug discrimination paradigms are instrumental in characterizing the subjective effects of a compound by training animals to distinguish between the substance and a placebo. Similarly, reinforcement paradigms are employed to assess the abuse potential of a substance by determining if animals will self-administer it.
The absence of such studies for this compound means that its potential for subjective effects similar to other psychoactive compounds and its reinforcing strength remain uncharacterized within the public domain of scientific research. While the 4-phenylpiperidine scaffold is present in various compounds with known central nervous system activity, including some with demonstrated discriminative stimulus and reinforcing effects, no direct data is available for this compound itself. wikipedia.orgwikipedia.org
Therefore, a detailed analysis of its profile in these behavioral paradigms cannot be provided. Further research would be necessary to elucidate the discriminative stimulus effects and reinforcing efficacy of this specific chemical entity.
Metabolic Pathways and Biotransformation of 1 Methyl 4 Phenyl 3 Piperidinemethanol Analogues
Identification of Primary Metabolic Routes (e.g., Oxidation, Hydrolysis)
The metabolic breakdown of 1-methyl-4-phenylpiperidine (B1593372) analogues primarily proceeds through two major competing pathways: hydrolysis and N-demethylation, which is a form of oxidation.
Hydrolysis: This pathway involves the cleavage of an ester group, if present in the analogue. In the case of pethidine, the ethyl ester is hydrolyzed to form pethidinic acid. This process is a significant route of detoxification, as the resulting carboxylic acid metabolite is typically less active.
N-demethylation: This oxidative pathway involves the removal of the methyl group from the piperidine (B6355638) nitrogen. This reaction produces a major and often biologically active metabolite. For pethidine, N-demethylation leads to the formation of norpethidine. This is considered a critical pathway as the metabolite's properties can differ significantly from the parent compound.
These two routes, hydrolysis and N-demethylation, are the principal initial steps in the biotransformation cascade for these analogues.
Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, Monoamine Oxidases)
The biotransformation of 1-methyl-4-phenylpiperidine analogues is catalyzed by specific enzyme systems located primarily in the liver.
Cytochrome P450 (CYP) Isoforms: The N-demethylation pathway is almost exclusively mediated by the cytochrome P450 superfamily of enzymes. Extensive research has identified CYP3A4 as the principal isoform responsible for converting pethidine to norpethidine. Other isoforms, including CYP2B6, CYP2C19, and CYP2D6, have also been shown to play a role, although generally to a lesser extent than CYP3A4. The involvement of multiple CYP isoforms highlights the complex nature of this metabolic step.
Carboxylesterases: The hydrolysis pathway is catalyzed by carboxylesterases, which are abundant in the liver. These enzymes efficiently cleave the ester bond, leading to the formation of the corresponding carboxylic acid metabolite.
The table below summarizes the key enzymatic systems involved.
| Metabolic Pathway | Primary Enzyme System | Specific Isoforms/Enzymes |
| N-demethylation | Cytochrome P450 (CYP) | CYP3A4 (Major), CYP2B6, CYP2C19, CYP2D6 (Minor) |
| Hydrolysis | Carboxylesterases | Hepatic Carboxylesterases |
Formation and Characterization of Major Metabolites
The enzymatic processes described above result in the formation of distinct metabolites with their own chemical and pharmacological profiles.
Norpethidine (from Pethidine): This is the major product of N-demethylation. It is an active metabolite that is eliminated more slowly than the parent compound. The accumulation of norpethidine is a significant consideration in clinical contexts.
Pethidinic Acid (from Pethidine): This is the major product of hydrolysis. It is considered an inactive metabolite and is more readily excreted from the body compared to the parent drug or norpethidine.
Further metabolism of these primary metabolites can occur, leading to conjugation reactions (e.g., glucuronidation) that facilitate their final elimination from the body.
The characteristics of these major metabolites are detailed in the interactive table below.
| Parent Compound | Metabolic Pathway | Major Metabolite | Key Characteristics |
| Pethidine | N-demethylation | Norpethidine | Active metabolite; Slower elimination than parent compound. |
| Pethidine | Hydrolysis | Pethidinic Acid | Inactive metabolite; More rapidly excreted. |
Factors Influencing Metabolic Clearance and Fate in Preclinical Models
The rate and pathway of metabolism for 1-methyl-4-phenylpiperidine analogues are influenced by several factors, which have been observed in preclinical studies.
Enzyme Activity: The metabolic clearance is highly dependent on the activity of the enzymes involved, particularly CYP3A4. Factors that inhibit or induce this enzyme can significantly alter the metabolic fate of the parent compound. For instance, co-administration of CYP3A4 inhibitors slows the formation of norpethidine, increasing the exposure to the parent drug. Conversely, CYP3A4 inducers can accelerate N-demethylation.
Liver Function: Since the liver is the primary site of metabolism, its health is paramount. Conditions such as cirrhosis or other forms of liver disease can impair the function of both CYP enzymes and carboxylesterases, leading to reduced metabolic clearance and prolonged exposure to the parent compound.
Competitive Metabolism: The balance between the hydrolysis and N-demethylation pathways can be influenced by the relative efficiency of carboxylesterases versus CYP3A4, which can vary between individuals and preclinical species. This competition dictates the proportion of the parent compound that is converted into each major metabolite.
Analytical Methodologies for the Research and Characterization of 1 Methyl 4 Phenyl 3 Piperidinemethanol
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are indispensable for the separation of 1-Methyl-4-phenyl-3-piperidinemethanol from reaction mixtures, impurities, and biological matrices, as well as for its precise quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound, offering high sensitivity and selectivity. nih.govnih.gov Due to the compound's polarity and thermal lability, LC-MS is often preferred over gas chromatography.
A typical LC-MS method for the analysis of related N-phenylpiperazine derivatives involves a reverse-phase C18 column with a gradient elution. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). This setup allows for the efficient separation of the analyte from other components. For the detection of this compound, electrospray ionization (ESI) in the positive ion mode is commonly employed, as the tertiary amine in the piperidine (B6355638) ring is readily protonated.
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide accurate mass measurements, which aids in the confirmation of the elemental composition of the parent ion and its fragments. rhhz.net Tandem mass spectrometry (MS/MS) is utilized for structural confirmation by analyzing the fragmentation pattern of the protonated molecule ([M+H]+). Common fragmentation pathways for related 4-phenylpiperidine (B165713) structures involve cleavage of the piperidine ring and the loss of substituents. wvu.edu
Table 1: Illustrative LC-MS Parameters for Analysis of a Related 4-Phenylpiperidine Analog
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Detector | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (for QqQ) | [M+H]+ → Fragment ion(s) |
This table represents a typical starting point for method development for this compound, based on methods for similar structures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While less common for polar molecules like this compound due to potential thermal degradation and poor volatility, gas chromatography-mass spectrometry (GC-MS) can be employed after derivatization. The hydroxyl group can be derivatized, for example, by silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility and thermal stability.
The GC separation would likely be performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane. The mass spectrometer, operating in electron ionization (EI) mode, would then detect the derivatized compound. The resulting mass spectrum would show characteristic fragmentation patterns that can be used for identification. nih.gov For instance, in related fentanyl analogs, fragmentation often occurs at the piperidine ring and the bonds connecting the substituents. caymanchem.com
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental for the definitive identification and detailed structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution, and it is particularly crucial for determining the relative stereochemistry of the substituents on the piperidine ring. The presence of two stereocenters at positions 3 and 4 gives rise to the possibility of cis and trans diastereomers.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. The chemical shifts and coupling constants (J-values) of the piperidine ring protons are highly dependent on their spatial orientation. For example, the coupling constants between the protons at C-3 and C-4 can help to distinguish between the cis and trans isomers. cdnsciencepub.comnih.gov In many six-membered ring systems, a larger coupling constant is observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. mdpi.comresearchgate.net The chemical shifts of the carbon atoms in the piperidine ring are also influenced by the stereochemistry.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of all proton and carbon signals. mdpi.com Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, are particularly valuable for determining the spatial proximity of protons and thus confirming the relative stereochemistry. For instance, an NOE between the proton at C-3 and the phenyl group at C-4 would suggest a cis relationship. cam.ac.uk
Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Phenyl-H | 7.20 - 7.40 | Multiplet | Aromatic protons |
| CH-OH (at C-3) | 3.50 - 4.00 | Multiplet | Position depends on stereochemistry and H-bonding |
| CH-Ph (at C-4) | 2.80 - 3.30 | Multiplet | Position depends on stereochemistry |
| N-CH₃ | 2.20 - 2.50 | Singlet | Methyl group on the nitrogen |
| Piperidine ring protons | 1.50 - 3.00 | Multiplets | Complex overlapping signals |
| OH | Variable | Broad singlet | Chemical shift is concentration and solvent dependent |
These are estimated chemical shift ranges based on analogous structures and are subject to variation based on solvent and stereochemistry.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic phenyl group and the aliphatic piperidine ring will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A C-O stretching vibration for the alcohol will likely be observed in the 1000-1200 cm⁻¹ range. researchgate.netresearchgate.netnih.govicm.edu.pl
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound is the primary chromophore. The UV-Vis spectrum in a suitable solvent like ethanol (B145695) or methanol is expected to show absorption maxima characteristic of the phenyl ring, typically around 250-270 nm. researchgate.netnih.gov
Table 3: Expected IR and UV-Vis Absorption Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | 3200-3600 | O-H stretch (alcohol) |
| 3000-3100 | C-H stretch (aromatic) | |
| 2800-3000 | C-H stretch (aliphatic) | |
| 1450-1600 | C=C stretch (aromatic) | |
| 1000-1200 | C-O stretch (alcohol) | |
| UV-Vis | ~254, 260, 268 | π → π* transitions of the phenyl group |
These values are based on typical functional group absorptions and data from similar compounds.
Radioligand Binding Assays for Receptor Affinity Determination
Given the structural similarity of this compound to known opioid receptor ligands, radioligand binding assays are crucial for determining its affinity and selectivity for various opioid receptor subtypes (μ, δ, and κ). nih.govacs.orgnih.govresearchgate.net These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.
In a typical competitive radioligand binding assay, a constant concentration of a radiolabeled ligand with known high affinity for a specific receptor subtype is incubated with a membrane preparation containing the receptor of interest (e.g., from cells expressing the receptor or from brain tissue). nih.gov Various concentrations of the unlabeled test compound, this compound, are then added to compete for binding with the radioligand.
The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand. The Ki value is a measure of the affinity of the test compound for the receptor. By performing these assays with different radioligands specific for each opioid receptor subtype, a receptor affinity profile for this compound can be established. nih.govacs.org
Table 4: Representative Data from a Radioligand Binding Assay for a Hypothetical Opioid Ligand
| Receptor Subtype | Radioligand | IC₅₀ (nM) | Ki (nM) |
| μ (mu) | [³H]DAMGO | 15 | 5 |
| δ (delta) | [³H]DPDPE | 250 | 100 |
| κ (kappa) | [³H]U69,593 | 80 | 30 |
This table illustrates the type of data obtained from radioligand binding assays. The values are hypothetical and would need to be determined experimentally for this compound.
Based on the information available, there are no publicly accessible scientific studies or data regarding the use of in vivo microdialysis for the neurochemical analysis of the specific compound this compound in animal models.
Extensive searches for research on this particular chemical compound within the context of in vivo microdialysis did not yield any relevant findings. The scientific literature that discusses in vivo microdialysis in relation to structurally similar compounds, such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its metabolite MPP+ (1-methyl-4-phenylpyridinium), focuses on their roles in models of Parkinson's disease and their effects on neurotransmitters like dopamine (B1211576) and serotonin (B10506). However, this information is not directly applicable to this compound.
Therefore, the section on "In Vivo Microdialysis for Neurochemical Analysis in Animal Models" for this compound cannot be completed as there is no available research data to populate the requested content, including data tables and detailed research findings.
Future Directions and Research Opportunities for 1 Methyl 4 Phenyl 3 Piperidinemethanol
Exploration of Novel Pharmacological Targets and Mechanisms
The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore present in a variety of biologically active compounds. A primary avenue for future research will be to screen 1-Methyl-4-phenyl-3-piperidinemethanol against a wide array of pharmacological targets to identify novel mechanisms of action.
Detailed research into related compounds has revealed a range of activities. For instance, certain 4-phenyl piperidine (B6355638) derivatives have been designed and synthesized to target the mu-opioid receptor, showing excellent agonistic activity. nih.gov This suggests that this compound could be evaluated for its potential as a modulator of opioid receptors, which are crucial in pain management.
Furthermore, the structural similarity to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is a precursor to the dopaminergic neurotoxin MPP+ and used to model Parkinson's disease in animals, warrants a thorough investigation into the compound's effects on the dopaminergic system. guidechem.commdpi.com Future studies could explore its interaction with dopamine (B1211576) transporters, receptors, and metabolic enzymes like monoamine oxidase B (MAO-B). wikipedia.org The neuroprotective effects observed with piperine, another piperidine-containing compound, in MPTP-induced Parkinson's models, suggest that exploring similar properties in this compound could be a fruitful area of research. nih.gov
Rational Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency
Once initial pharmacological activities are identified, the rational design and synthesis of advanced analogues of this compound will be a critical next step. The goal of such medicinal chemistry efforts would be to enhance the compound's selectivity for a specific biological target and to increase its potency.
For example, SAR (Structure-Activity Relationship) studies on similar piperidine derivatives have demonstrated that modifications to the phenyl ring and the piperidine core can significantly impact biological activity. nih.gov The synthesis of analogues could involve introducing various substituents on the phenyl ring or altering the stereochemistry of the substituents on the piperidine ring. The synthesis of related compounds, such as those targeting the mu-opioid receptor, provides a methodological basis for creating a library of analogues for screening. nih.gov
The development of efficient synthetic routes will be paramount. Optimized synthesis protocols for related piperidine intermediates, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for narcotic analgesics, can inform the synthetic strategies for novel derivatives of this compound. nih.gov
Development of Computational Models for Predictive SAR
To streamline the drug discovery process and to better understand the interactions of this compound and its future analogues with their biological targets, the development of computational models for predictive Structure-Activity Relationships (SAR) will be invaluable.
Molecular modeling techniques, such as docking studies, can be employed to predict the binding affinity and orientation of the compounds within the active site of a target protein. This approach has been successfully used for other complex heterocyclic structures to guide the synthesis of more potent inhibitors. By creating a computational model, researchers can prioritize the synthesis of analogues that are most likely to have the desired biological activity, thereby saving time and resources.
Utilization as a Molecular Probe in Neuropharmacological Investigations
Given its core structure, this compound has the potential to be developed into a molecular probe for neuropharmacological research. A molecular probe is a chemical tool used to study the function of biological systems.
The well-known neurotoxin MPTP serves as a prime example of how a 1-methyl-4-phenyl-tetrahydropyridine can be used as a tool to investigate the pathogenesis of Parkinson's disease. nih.govojp.gov Should this compound demonstrate high affinity and selectivity for a particular receptor or transporter in the brain, it could be radiolabeled and used in techniques like Positron Emission Tomography (PET) to visualize and study its target in the living brain. This would provide invaluable insights into the distribution and density of the target in both healthy and diseased states.
Moreover, if the compound exhibits specific pharmacological effects, it could be used in vitro and in vivo to probe the physiological roles of its target protein in neuronal circuits and behavior.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 1-Methyl-4-phenyl-3-piperidinemethanol?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) for purity assessment . Pair this with nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and structural integrity, referencing standardized protocols for piperidine derivatives .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard-specific guidelines, including fume hood use to avoid inhalation and nitrile gloves for dermal protection. Emergency protocols should align with GHS Rev. 8 standards, emphasizing first-aid measures like respiratory support if inhaled and immediate flushing with water upon contact .
Q. How can researchers validate the synthetic pathway for this compound?
- Methodological Answer : Employ reductive amination or nucleophilic substitution routes, monitoring reaction progress via thin-layer chromatography (TLC). Compare intermediates against known piperidine methanol derivatives, using mass spectrometry (MS) for molecular weight confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., fixed pH, temperature) to isolate variables. Use meta-analysis frameworks to reconcile discrepancies, focusing on receptor binding affinity studies and in vitro/in vivo correlation models .
Q. What strategies optimize synthetic yield while controlling stereochemical outcomes?
- Methodological Answer : Implement chiral catalysts (e.g., BINOL-derived ligands) during asymmetric synthesis. Use polar solvents like methanol to enhance enantioselectivity, validated by chiral HPLC with cellulose-based columns . Kinetic resolution techniques can separate diastereomers, as demonstrated in fluorophenyl-piperidine analogs .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer : Apply density functional theory (DFT) to calculate logP and pKa values, correlating with solubility and membrane permeability. Molecular dynamics simulations (e.g., GROMACS) can model blood-brain barrier penetration, leveraging structural data from PubChem entries .
Q. What methodologies assess structure-activity relationships (SAR) for modified derivatives?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., trifluoromethyl or sulfonyl groups) and test against target enzymes (e.g., aromatase inhibitors). Use IC50 profiling and X-ray crystallography to map active-site interactions, referencing SAR frameworks for piperidine-based therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
